3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide
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Overview
Description
3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Attachment of the Propylaminoethyl Group: The propylaminoethyl group can be attached through a nucleophilic substitution reaction using a suitable amine and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The propyl and propylaminoethyl substituents may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-benzothiazol-3-yl)-propionic acid 1-methyl-heptyl ester
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides
Uniqueness
3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. The combination of the propyl and propylaminoethyl groups enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
3-(2-oxo-3-propylbenzimidazol-1-yl)-N-[2-(propylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-3-10-19-11-12-20-17(23)9-14-22-16-8-6-5-7-15(16)21(13-4-2)18(22)24/h5-8,19H,3-4,9-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLUJVOFGGAFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCNC(=O)CCN1C2=CC=CC=C2N(C1=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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